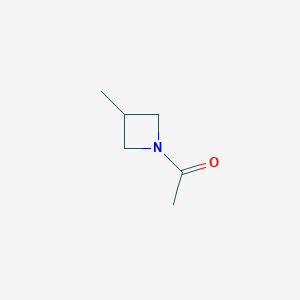

1-(3-Methylazetidin-1-yl)ethan-1-one

Description

1-(3-Methylazetidin-1-yl)ethan-1-one is a ketone derivative featuring a four-membered azetidine ring substituted with a methyl group at the 3-position. Azetidines are nitrogen-containing heterocycles known for their ring strain, which enhances reactivity and conformational rigidity, making them valuable in medicinal chemistry and materials science. The ethanone moiety (C=O) provides a versatile functional group for further derivatization.

Properties

CAS No. |

61495-94-1 |

|---|---|

Molecular Formula |

C6H11NO |

Molecular Weight |

113.16 g/mol |

IUPAC Name |

1-(3-methylazetidin-1-yl)ethanone |

InChI |

InChI=1S/C6H11NO/c1-5-3-7(4-5)6(2)8/h5H,3-4H2,1-2H3 |

InChI Key |

UBSDEIGSDJATFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(C1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylazetidin-1-yl)ethanone typically involves the reaction of 3-methylazetidine with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of 1-(3-Methylazetidin-1-yl)ethanone may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylazetidin-1-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various azetidine derivatives with different functional groups

Scientific Research Applications

1-(3-Methylazetidin-1-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers and other materials with specialized properties

Mechanism of Action

The mechanism of action of 1-(3-Methylazetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Variations and Heterocyclic Systems

The table below compares 1-(3-Methylazetidin-1-yl)ethan-1-one with structurally related ethanone derivatives:

| Compound Name | Heterocycle/Substituent | Key Functional Groups | Synthesis Yield | Biological Activity | Reference ID |

|---|---|---|---|---|---|

| 1-(3-Methylazetidin-1-yl)ethan-1-one | Azetidine (4-membered, N-containing) | Methyl, ketone | N/A | Not reported | [20] |

| 1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one | Piperazine (6-membered, 2N) | Aryl, ketone | 84.2% | MAO-B/AChE inhibition | [12] |

| 1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one | Benzimidazole (fused benzene/imidazole) | Aryl, ketone | N/A | Antimicrobial | [1], [9] |

| 1-(3-Chloro-4-fluorophenyl-triazolyl)ethan-1-one | Triazole (5-membered, 2N) | Halogen, ketone | 56–82% | Antibacterial | [2], [13] |

| 1-(3-Hydroxyphenyl)-2-(methyl-benzylamino)ethan-1-one | Aromatic (hydroxyphenyl) | Hydroxyl, amino, ketone | N/A | Not reported | [19] |

| 1-(3-Azidoazetidin-1-yl)-2-(tetrazolyl)ethan-1-one | Azetidine + tetrazole | Azide, tetrazole, ketone | N/A | Click chemistry applications | [20] |

Key Observations

- Ring Size and Strain : Azetidine’s four-membered ring introduces significant strain compared to five- or six-membered heterocycles (e.g., triazole, piperazine). This strain may enhance reactivity in nucleophilic substitutions or cycloadditions .

- Substituent Effects :

- Functional Group Diversity: Azide and tetrazole groups () enable click chemistry for bioconjugation, a feature absent in simpler ethanones . Hydrazide derivatives () demonstrate the ketone’s utility in forming Schiff bases or hydrazones for agrochemical applications .

Challenges and Opportunities

Biological Activity

1-(3-Methylazetidin-1-yl)ethan-1-one, a compound featuring a unique azetidine structure, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing insights from various studies.

The compound can be synthesized through several methods, typically involving the reaction of azetidine derivatives with carbonyl compounds. The structural characteristics of 1-(3-Methylazetidin-1-yl)ethan-1-one allow for diverse interactions with biological targets, making it a candidate for further investigation in pharmacological applications.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of azetidine derivatives against various cancer cell lines. For instance, compounds similar to 1-(3-Methylazetidin-1-yl)ethan-1-one have shown promising results against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The IC50 values for some derivatives ranged from 15.6 to 23.9 µM, indicating significant inhibitory activity compared to standard chemotherapeutics like doxorubicin .

Antibacterial Activity

In addition to anticancer properties, azetidine derivatives have exhibited antibacterial activity. A study on a related compound, characterized as 4-(3-methylazetidin-1-yl)pentan-2-ol, highlighted its effectiveness against various bacterial strains. The bioactive constituents were isolated and confirmed through gas chromatography and mass spectrometry .

The mechanism by which azetidine derivatives exert their biological effects often involves the induction of apoptosis in cancer cells and inhibition of bacterial growth through disruption of cellular processes. For example, certain derivatives have been shown to induce apoptosis in MCF-7 cells by activating specific signaling pathways that lead to programmed cell death .

Case Studies

A notable case study involved a series of azetidine derivatives tested for their anticancer properties. The study utilized structure-activity relationship (SAR) analyses to identify key structural features that enhance biological activity. Compounds with specific substitutions on the azetidine ring demonstrated improved potency against cancer cell lines, suggesting that further optimization could yield more effective therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.